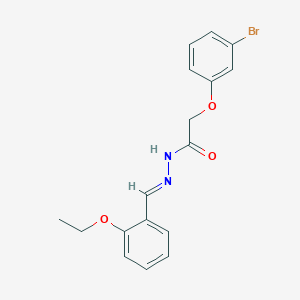![molecular formula C18H17Cl2N3O3 B386629 (3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B386629.png)
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. One possible synthetic route is as follows:
Starting Materials: 3,4-dichloroaniline, 3-methoxybenzoyl chloride, and butanone.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-dichlorophenyl)-3-[(3-methoxybenzoyl)hydrazono]propanamide
- N-(3,4-dichlorophenyl)-3-[(3-methoxybenzoyl)hydrazono]pentanamide
- N-(3,4-dichlorophenyl)-3-[(3-methoxybenzoyl)hydrazono]hexanamide
Uniqueness
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide is unique due to its specific substitution pattern on the aromatic rings and the length of the carbon chain. These structural features can influence its reactivity, stability, and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C18H17Cl2N3O3 |
|---|---|
Molekulargewicht |
394.2g/mol |
IUPAC-Name |
N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-3-methoxybenzamide |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-11(8-17(24)21-13-6-7-15(19)16(20)10-13)22-23-18(25)12-4-3-5-14(9-12)26-2/h3-7,9-10H,8H2,1-2H3,(H,21,24)(H,23,25)/b22-11+ |
InChI-Schlüssel |
GTYJYRCLWLYAFD-SSDVNMTOSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)OC)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)OC)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)OC)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


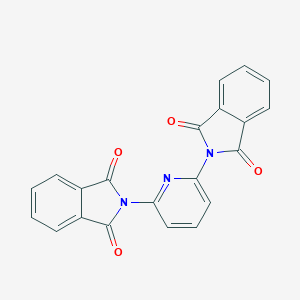

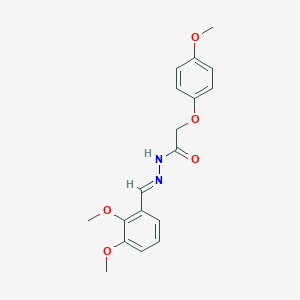
![[4-[1-(4-Acetyloxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] acetate](/img/structure/B386552.png)
![N'-(2-methoxybenzylidene)-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B386554.png)
![2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B386557.png)
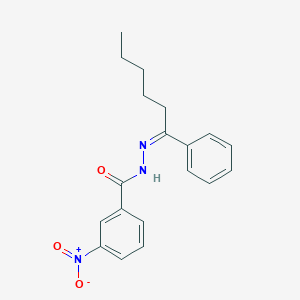
![3-[(4-Methoxyanilino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B386560.png)
![N'-[2-(hexyloxy)benzylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B386561.png)
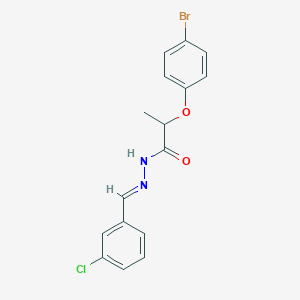
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B386563.png)
![4-[(3-bromobenzyl)oxy]-N'-(4-iodobenzylidene)benzohydrazide](/img/structure/B386565.png)
![2-methyl-N-[2-[[(E)-[2-[(2-nitrophenyl)methoxy]phenyl]methylideneamino]carbamoyl]phenyl]benzamide](/img/structure/B386567.png)
